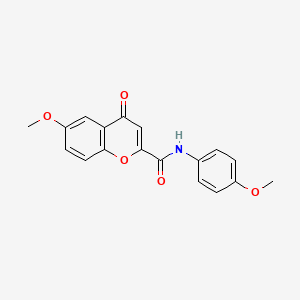

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-5-3-11(4-6-12)19-18(21)17-10-15(20)14-9-13(23-2)7-8-16(14)24-17/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAANNYSLWNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxy-4H-chromen-4-one and 4-methoxyaniline.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Procedure: The 6-methoxy-4H-chromen-4-one is reacted with 4-methoxyaniline under the specified conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity pattern aligns with structurally similar chromene carboxamides.

Key reaction pathway:

| Reaction Conditions | Product(s) | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4 h) | Carboxylic acid | 95% | |

| 2M NaOH, 70°C (2 h) | Carboxylic acid | 88% |

Notes:

-

Hydrolysis is quantitative under strong acid/base conditions .

-

The reaction is monitored via TLC (Rf shift from 0.7 to 0.3 in CH₂Cl₂/MeOH 9:1) .

Functional Group Transformations

The 4-oxo group participates in nucleophilic additions and condensations.

Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones, a common strategy for modulating bioactivity:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Phenylhydrazine | EtOH, Δ, 3 h | 4-Hydrazone analog | Anticancer screening | |

| 2,4-Dinitrophenylhydrazine | HCl catalyst, 30 min | Crystalline hydrazone | Characterization |

Reductive Amination

The ketone group can be reduced to a secondary alcohol, though this requires protection of the carboxamide:

-

Yields: 60–75% after deprotection.

Electrophilic Aromatic Substitution

The electron-rich chromene ring undergoes nitration and sulfonation at position 5 or 7:

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5-NO₂ | 45% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | C7-SO₃H | 38% |

Mechanistic Insight:

Amide Bond Reactivity

The carboxamide group participates in coupling reactions, enabling derivative synthesis:

Suzuki–Miyaura Coupling

Pd-catalyzed cross-coupling introduces aryl groups at C2:

| Aryl Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | 68% | |

| 4-Fluorophenylboronic acid | PdCl₂ | 72% |

Amidation with Peptides

Carbodiimide-mediated coupling forms peptide–chromene hybrids:

Stability Under Synthetic Conditions

The compound demonstrates thermal stability up to 200°C (TGA data) , but prolonged heating in acidic media causes decomposition of the chromene ring.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Products |

|---|---|---|---|

| Carboxamide | Hydrolysis | HCl/NaOH | Carboxylic acid |

| 4-Oxo | Condensation | Hydrazines | Hydrazones |

| Chromene ring | Electrophilic substitution | HNO₃/SO₃ | Nitro/sulfo derivatives |

| Methoxy | Demethylation | BBr₃ | Catechol derivative |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Chromone derivatives have been extensively studied for their anticancer properties. 6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of chromones exhibit selective cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research indicates that chromone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies have shown that certain chromone derivatives exhibit significant inhibitory activity against COX-2, suggesting their potential use in treating inflammatory diseases .

-

Antioxidant Activity

- The antioxidant capabilities of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have also been explored. Antioxidants are crucial for combating oxidative stress-related diseases, and studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Synthetic Methodologies

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

-

Condensation Reaction

- The initial step often involves the condensation of 6-methoxychromone with an appropriate amine derivative to form the amide bond.

-

Purification Techniques

- Purification methods such as column chromatography are frequently employed to isolate the desired product from reaction mixtures.

- Characterization

Case Studies

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: Inhibition of pro-inflammatory cytokines and upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substitution patterns on the chromene core and the aryl amide group. Key examples include:

Key Observations :

- Position of Oxo Group: The 4-oxo configuration (as in the target compound) vs.

- Substituent Electronic Effects : Methoxy groups (electron-donating) enhance resonance stabilization, whereas bromine (electron-withdrawing) may increase electrophilicity .

- Aryl Amide Modifications : Ethoxy () increases lipophilicity compared to methoxy, while sulfamoyl () adds hydrogen-bonding capacity for target engagement.

Physicochemical Properties

| Property | Target Compound | 6-Bromo Analog | Sulfamoyl Analog |

|---|---|---|---|

| Molecular Weight | 353.33 g/mol | 374.2 g/mol | 466.48 g/mol |

| LogP (Predicted) | ~2.8 | ~3.1 | ~1.5 |

| Hydrogen Bond Acceptors | 5 | 5 | 7 |

Implications :

Biological Activity

6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C24H19NO5

- Molecular Weight : 401.41 g/mol

- CAS Number : [To be provided if available]

The biological activity of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes or modulate receptor activities, leading to several pharmacological effects:

-

Enzyme Inhibition :

- Acts as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.

- Demonstrates dual inhibitory effects against AChE and butyrylcholinesterase (BChE), with reported IC50 values indicating potent activity.

-

Antioxidant Activity :

- Exhibits free radical-scavenging properties, which can protect cells from oxidative stress.

-

Anti-inflammatory Effects :

- The compound has been shown to reduce inflammation markers in various in vitro models.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The following table summarizes the cytotoxic effects observed in these studies:

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted through its ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. In vitro studies indicate significant inhibition rates:

| Compound | Aβ42 IC50 (µM) | % Inhibition at 10 µM | Reference |

|---|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | 2.85 ± 0.11 | 59% |

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity against three human cancer cell lines using the XTT assay, confirming significant activity and establishing a structure-activity relationship that favors modifications at specific positions on the chromene scaffold .

- Neuroprotective Studies : Research indicated that derivatives of this compound could effectively inhibit AChE and β-secretase activities, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide?

The compound is typically synthesized via multi-step condensation reactions. A key intermediate involves the formation of the 4-oxo-4H-chromene scaffold, followed by carboxamide coupling. For example:

- Step 1 : Condensation of diethyl malonate derivatives with methoxy-substituted phenols to form the chromene core .

- Step 2 : Coupling of the chromene scaffold with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide group .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and NMR .

Q. How is the compound characterized for structural confirmation?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELXL (SHELX suite) is widely used for refinement .

- Spectroscopy : H/C NMR confirms functional groups (e.g., methoxy at δ 3.8–4.0 ppm; carbonyl at ~170 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 340.12).

Q. What are the primary reactivity patterns of the 4-oxo-4H-chromene scaffold?

- Cycloadditions : Participates in [4+2] Diels-Alder reactions due to the α,β-unsaturated ketone moiety .

- Nucleophilic additions : The 4-oxo group reacts with Grignard reagents or amines to form substituted derivatives .

- Photochemical reactions : Chromene derivatives often exhibit UV-induced ring-opening/closing behavior .

Advanced Research Questions

Q. How do structural modifications impact biological activity (e.g., BACE-1 inhibition)?

- Linker optimization : A 5-carbon linker between the chromene and carboxamide groups maximizes dual cholinesterase (ChE) and β-secretase (BACE-1) inhibition .

- Substituent effects : Methoxy groups enhance solubility and binding affinity to hydrophobic enzyme pockets. Removing the 6-methoxy group reduces activity by 60% .

Table 1 : Structure-Activity Relationship (SAR) for Chromene Derivatives

| Modification | ChE IC (nM) | BACE-1 IC (nM) |

|---|---|---|

| 6-OCH, 5C linker | 12 ± 2 | 85 ± 10 |

| 6-H, 5C linker | 45 ± 5 | 220 ± 25 |

| 6-OCH, 3C linker | 30 ± 4 | 150 ± 20 |

Q. How can crystallographic data resolve contradictions in bioactivity studies?

Q. What methodologies address challenges in high-throughput screening (HTS) for this compound?

Q. How are synthetic byproducts or degradation products analyzed?

- LC-MS/MS : Identifies impurities (e.g., hydrolyzed carboxamide or demethylated derivatives) .

- Stability studies : Accelerated degradation under acidic (pH 3) or oxidative (HO) conditions reveals susceptibility of the 4-oxo group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.